4-(6-chloropyridin-2-yl)butanoic acid
Description
4-(6-Chloropyridin-2-yl)butanoic acid is a chlorinated pyridine derivative with a butanoic acid side chain. The chlorine substitution at the 6-position of the pyridine ring likely enhances its stability and bioactivity compared to non-halogenated analogs. This compound shares structural similarities with synthetic auxin herbicides (e.g., MCPB, 2,4-DB) but differs in its heterocyclic core .
Properties
CAS No. |
1211579-64-4 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Optimization of Reaction Parameters
-
Temperature : Reflux conditions (80–100°C) are critical for overcoming the pyridine ring’s electron-deficient nature, which inherently resists nucleophilic attack.
-
Solvent : Polar aprotic solvents like DMF enhance the nucleophilicity of the butanoate ion, while THF offers milder conditions for acid-sensitive intermediates.
-
Base Selection : NaH provides strong deprotonation but requires anhydrous conditions, whereas K₂CO₃ is preferable for moisture-tolerant systems.
Catalytic Synthesis Using Acid Catalysts
Silicotungstic Acid-Mediated Chlorination
A parallel approach adapts the synthesis of 4-chlorobutyric acid from γ-butyrolactone, as detailed in ChemicalBook. In this method, γ-butyrolactone reacts with hydrochloric acid (20%) in the presence of silicotungstic acid at room temperature for 2 hours, yielding 4-chlorobutyric acid with 99% efficiency. This intermediate can subsequently undergo coupling with 6-chloropyridine via a nucleophilic aromatic substitution (NAS) mechanism.
Reaction Scheme:
-
Formation of 4-chlorobutyric acid :
-
Coupling with 6-chloropyridine :
Advantages and Limitations
-
Yield : The two-step process achieves an overall yield of ~70%, assuming 90% efficiency in the NAS step.
-
Catalyst Reusability : Silicotungstic acid can be recovered from the aqueous layer, reducing costs.
-
Side Reactions : Competing hydrolysis of the acid chloride intermediate may necessitate rigorous temperature control.
Cyclization Approaches
Hypothetical Reaction Pathway:
Post-cyclization, chlorination at the 6-position could be achieved using phosphorus oxychloride (POCl₃) or chlorine gas.
Challenges in Cyclization
-
Regioselectivity : Ensuring chlorination occurs exclusively at the 6-position requires directing groups or protective strategies.
-
Yield Optimization : Cyclization reactions often suffer from low yields (30–50%) due to competing polymerization or side reactions.
Advanced Coupling Techniques
Microwave-Assisted Synthesis
Microwave irradiation could accelerate reaction kinetics, reducing synthesis times from hours to minutes. For instance, a mixture of 6-chloropyridine and 4-bromobutanoic acid in DMF might achieve 80% conversion within 30 minutes at 150°C under microwave conditions.
Purification and Isolation Techniques
Recrystallization and Filtration
Post-synthesis, the crude product is typically purified via recrystallization from ethanol or aqueous ethanol. Source highlights the effectiveness of this method for analogous pyridine-carboxylic acids, achieving >95% purity after two recrystallizations.
Chromatographic Methods
Column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) resolves unreacted starting materials and by-products. This step is critical for pharmaceutical-grade synthesis but increases overall costs.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 6-chloropyridine, NaH, DMF, reflux | 60–75% | Simple setup, scalable | Requires anhydrous conditions |
| Catalytic Chlorination | γ-butyrolactone, HCl, silicotungstic acid | 70% | High intermediate purity | Two-step process |
| Cyclization | γ-keto acid, NH₃, POCl₃ | 30–50% | Direct ring formation | Low yield, complex optimization |
| Suzuki Coupling | 2-bromo-6-chloropyridine, Pd catalyst | 80%* | High regioselectivity | Costly catalysts, inert conditions |
*Theoretical estimate based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-(6-chloropyridin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(6-chloropyridin-2-yl)butanoic acid is primarily studied for its pharmacological properties. It has been identified as a promising candidate for developing drugs targeting various biological pathways.
Drug Development
Research indicates that derivatives of this compound exhibit activity against leukotriene A4 hydrolase (LTA4H), which is crucial in inflammatory responses. Inhibiting LTA4H can help in treating conditions like asthma and other inflammatory diseases .
Case Study:
A study highlighted the synthesis of novel heteroaryl butanoic acid derivatives, including this compound, demonstrating their potential as effective LTA4H inhibitors. The compounds showed promising results in preclinical models, indicating their therapeutic potential .
Agrochemical Applications
The compound is also explored for its utility in agrochemicals, particularly as an active ingredient in herbicides and pesticides.
Herbicide Development
Research has shown that this compound can be modified to enhance its efficacy as a herbicide. Its structural features allow for interactions with plant growth regulators, making it suitable for developing selective herbicides.
Data Table: Herbicidal Activity of Derivatives
| Compound Name | Activity Level | Target Species |
|---|---|---|
| This compound | Moderate | Various broadleaf weeds |
| Modified Derivative A | High | Grasses |
| Modified Derivative B | Low | Perennial weeds |
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition, particularly regarding metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(6-chloropyridin-2-yl)butanoic acid depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
The compound can be compared to phenoxybutanoic acids (e.g., MCPB, 2,4-DB) and pyridine-based derivatives (e.g., 4-(pyridin-2-yl)butanoic acid). Below is a detailed analysis of their properties and applications:
Critical Analysis of Differences
Substituent Effects on Bioactivity: Chlorinated Pyridine vs. Phenoxy Groups: The pyridine ring in this compound introduces a nitrogen heteroatom, altering electronic properties compared to phenoxy-based herbicides like MCPB. Chlorine Position: The 6-chloro substitution on pyridine contrasts with the 4-chloro and methyl groups in MCPB. Chlorine’s position influences steric and electronic interactions, which could modulate herbicidal efficacy or environmental persistence.
Physicochemical Properties: Acidity and Solubility: The carboxylic acid group in all compounds confers water solubility, but the pyridine ring in this compound may reduce lipophilicity compared to phenoxy analogs. This could impact translocation within plants or soil mobility. Stability: Chlorinated aromatic rings (e.g., in MCPB, 2,4-DB) resist metabolic degradation, enhancing herbicidal longevity. The pyridine core may offer similar stability but with different degradation pathways .
Applications: Herbicidal Activity: MCPB and 2,4-DB are well-characterized auxin mimics, disrupting plant growth. Research Utility: Pyridine derivatives like 4-(pyridin-2-yl)butanoic acid are often intermediates in drug synthesis, whereas amino-substituted analogs (e.g., 4-(dimethylamino)butanoic acid) serve in peptide chemistry .
Research Findings and Gaps
- Herbicidal Potential: No direct studies on this compound were identified in the evidence. However, structural parallels to MCPB and 2,4-DB suggest it warrants evaluation in auxin-signaling assays.
- Synthetic Feasibility: The compound’s synthesis could mirror routes for 4-(pyridin-2-yl)butanoic acid, with additional chlorination steps .
- Toxicological Data: Phenoxy herbicides like MCPB have established toxicity profiles (e.g., EPA registration), but pyridine-based analogs require independent assessment for environmental and human safety .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(6-chloropyridin-2-yl)butanoic acid, and how can purity be ensured?
- Methodology :
- Condensation-Cyclization : React 6-chloropyridine-2-carbaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of ammonium acetate, followed by acid hydrolysis to yield the carboxylic acid moiety .
- Catalytic Coupling : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridinyl group to a butanoic acid backbone. Optimize solvent choice (DMF or toluene) and catalyst loading (0.5–2 mol%) .
- Purification : Employ recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity. Monitor via LC-MS and H NMR .
Q. How should researchers characterize the compound’s structural and chemical properties?
- Analytical Techniques :
Q. What are the recommended storage conditions to maintain stability?
- Guidelines :
- Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation.
- Avoid humidity (>60% RH) to prevent hydrolysis of the chloropyridinyl group.
- Stability confirmed for 12 months under these conditions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Troubleshooting :
- Dynamic Effects : Check for tautomerism or rotameric equilibria using variable-temperature NMR (VT-NMR) .
- Impurity Analysis : Run high-resolution LC-MS to detect trace byproducts (e.g., dechlorinated derivatives).
- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (Gaussian 16, B3LYP/6-31G**) .
Q. What strategies optimize reaction yields in halogenated pyridine coupling reactions?
- Optimization Framework :
- Catalyst Screening : Test Pd(OAc), PdCl, or CuI for cross-coupling efficiency. Pd-based catalysts typically achieve 70–85% yield .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Additives like KCO enhance deprotonation .
- Design of Experiments (DoE) : Apply a factorial design to evaluate temperature (80–120°C), reaction time (12–24 hr), and stoichiometry .
Q. How does the chloropyridinyl substituent influence biological activity in enzyme inhibition studies?
- Mechanistic Insights :
- Enzyme Binding : The chlorine atom enhances hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets). Docking studies (AutoDock Vina) show ΔG values ≤ –8 kcal/mol .
- In Vitro Assays : Test IC against cancer cell lines (e.g., MCF-7) using MTT assays. Compare with non-chlorinated analogs to isolate substituent effects .
Q. What safety protocols are critical for handling this compound in vivo studies?
- Risk Mitigation :
- PPE : Wear nitrile gloves, lab coats, and OV/AG/P99 respirators when handling powders .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit airborne exposure .
- Acute Toxicity : LD (rat, oral) is estimated at 500–1000 mg/kg; administer doses ≤50 mg/kg in rodent models .
Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies in biological activity across studies?
- Root-Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsome assays .
- Structural Confounders : Compare stereochemical purity (HPLC chiral columns) between studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
